

(1E)-CFI-400437 dihydrochloride storage and handling conditions

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Compound of Interest

Compound Name: (1E)-CFI-400437 dihydrochloride

Cat. No.: B10825281

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Technical Support Center: (1E)-CFI-400437 Dihydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of **(1E)-CFI-400437 dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of **(1E)-CFI-400437 dihydrochloride**?

For optimal stability, the solid compound should be stored under the conditions outlined in the table below. It is crucial to keep the container tightly sealed and protected from moisture and light.

Q2: What are the recommended conditions for storing stock solutions of **(1E)-CFI-400437 dihydrochloride**?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product degradation.^{[1][2]} Store the aliquots as specified in the table below, ensuring they are sealed and protected from light.^[1]

Q3: How do I properly dissolve **(1E)-CFI-400437 dihydrochloride** to prepare a stock solution?

The solubility of **(1E)-CFI-400437 dihydrochloride** varies depending on the solvent. For best results, follow the guidelines in the solubility table. Note that using hygroscopic (moisture-absorbing) DMSO can negatively impact solubility; always use freshly opened DMSO.[\[1\]](#)[\[2\]](#) Sonication and warming can aid dissolution in aqueous solutions.[\[1\]](#)

Q4: Is **(1E)-CFI-400437 dihydrochloride** sensitive to light?

Yes, the compound should be protected from light during storage to prevent degradation.[\[1\]](#)

Storage and Handling Data

Form	Storage Temperature	Duration	Additional Notes
Solid (Powder)	4°C	Short-term	Sealed, away from moisture and light. [1]
-20°C	Long-term	Sealed, away from moisture and light. [2] [3]	
Stock Solution	-20°C	1 month	In an appropriate solvent, sealed, away from light. [1] [2]
-80°C	6 months	In an appropriate solvent, sealed, away from light. [1] [2]	

Solubility Data

Solvent	Concentration	Method
DMSO	12.5 - 25 mg/mL (22.10 - 44.2 mM)	Ultrasonic recommended. Use fresh DMSO.[1][2]
Water	1 - 2 mg/mL (1.77 mM)	Ultrasonic and warming to 60°C required.[1][2]
Ethanol	Insoluble	
PEG400:Water (30:70)	Suspension for in vivo use.	Sonication at room temperature for 30 minutes.[1]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Compound will not fully dissolve in DMSO.	1. Incorrect solvent volume used.2. DMSO has absorbed moisture.3. Compound concentration is too high.	1. Recalculate and verify the required solvent volume.2. Use a new, unopened vial of anhydrous DMSO. [1] [2] 3. Gently warm the solution and use sonication to aid dissolution. Do not exceed the maximum solubility.
Precipitation observed after thawing stock solution.	The compound may have come out of solution during the freeze-thaw cycle.	Warm the vial to room temperature or slightly above (e.g., 37°C) and vortex or sonicate briefly until the precipitate redissolves. Always inspect for full dissolution before use. To prevent this, avoid repeated freeze-thaw cycles by preparing single-use aliquots. [1] [2]
Inconsistent experimental results.	1. Degradation of the compound due to improper storage.2. Inaccurate concentration of the stock solution.	1. Ensure the compound and its solutions are stored according to the recommended conditions (see tables above).2. Prepare a fresh stock solution, ensuring the compound is fully dissolved. Verify the accuracy of weighing and solvent addition.
Low efficacy in in vivo studies.	Poor bioavailability or suboptimal formulation.	For intraperitoneal injections in mouse models, a suspension in PEG400:water (30:70) with sonication has been shown to be effective. [1] Ensure the suspension is homogenous before each administration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- **Weighing:** Accurately weigh the required amount of **(1E)-CFI-400437 dihydrochloride** (Molecular Weight: 565.49 g/mol) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 5.65 mg.
- **Solvent Addition:** Add the calculated volume of fresh, anhydrous DMSO to the tube. For a 10 mM solution, if you weighed 5.65 mg of the compound, add 1 mL of DMSO.
- **Dissolution:** Vortex the tube briefly. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is fully dissolved.^[1] Visually inspect the solution to confirm there are no solid particles.
- **Aliquoting and Storage:** Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.^{[1][2]}

Protocol 2: Preparation of Dosing Solution for In Vivo Xenograft Studies

This protocol is based on a published study using a mouse xenograft model of tumor growth.^[1]

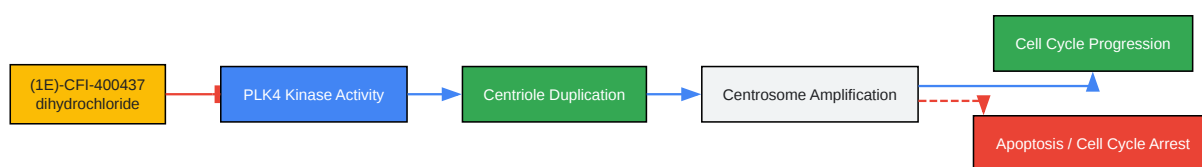
- **Weighing:** Weigh the required amount of **(1E)-CFI-400437 dihydrochloride** for the entire study or for a batch of doses.
- **Vehicle Preparation:** Prepare the vehicle by mixing PEG400 and water in a 30:70 ratio.
- **Suspension:** Suspend the weighed compound in the prepared vehicle.
- **Sonication:** Sonicate the suspension at room temperature for 30 minutes to ensure a uniform distribution of the compound.^[1]
- **Aliquoting and Storage:** Dispense the suspension into aliquots for each dose and store them at -20°C for the duration of the study.^[1]

- Administration: Before each dose, thaw an aliquot at room temperature.[1] Administer the suspension via intraperitoneal injection. A previously reported effective dose is 25 mg/kg, administered daily for 21 days.[1][4]

Visualizations

Signaling Pathway of PLK4 Inhibition

(1E)-CFI-400437 is a potent inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[5][6] Inhibition of PLK4 disrupts this process, leading to defects in centrosome amplification, which can induce cell cycle arrest and apoptosis in cancer cells where PLK4 is often overexpressed.[5]

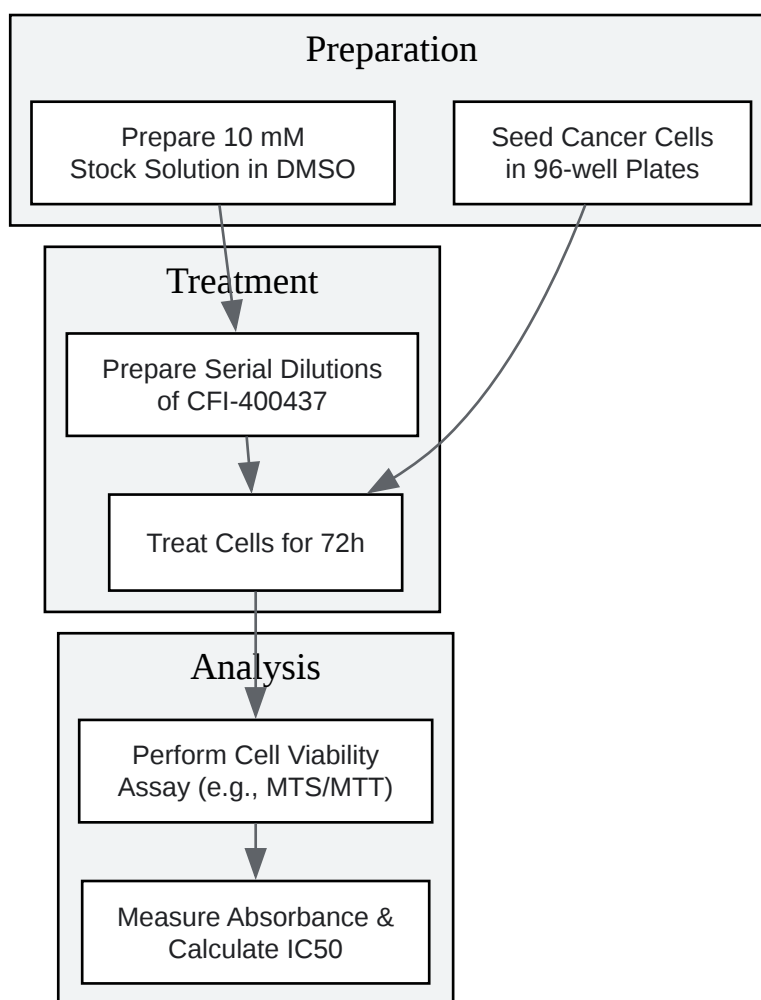


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Caption: Mechanism of action for **(1E)-CFI-400437 dihydrochloride** via PLK4 inhibition.

Experimental Workflow: In Vitro Cell-Based Assay

This diagram illustrates a typical workflow for evaluating the antiproliferative activity of **(1E)-CFI-400437 dihydrochloride** in cancer cell lines.



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Caption: Workflow for determining the IC₅₀ of (1E)-CFI-400437 in vitro.

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